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Compound of Interest

Compound Name:
3-Chloro-5-fluorophenethyl

acetate

Cat. No.: B7992665

Get Quote

Executive Summary & Strategic Rationale
The target molecule, 3-Chloro-5-fluorophenethyl acetate (CAS: 1379363-86-6), represents a

critical scaffold in medicinal chemistry, particularly in the development of bioisosteres for

neurotransmitter modulators and metabolic probes. The 3,5-dihalo substitution pattern on the

aromatic ring confers unique electronic properties and metabolic stability by blocking common

sites of CYP450 oxidation (positions 3 and 5), while the ethyl acetate tail serves as a lipophilic

prodrug moiety or a linker for further functionalization.

This guide details a chemoselective, two-step synthesis designed for scalability and high

fidelity. Unlike generic protocols, this pathway prioritizes the preservation of the halogen

substituents (Cl, F) by avoiding harsh reducing agents that could lead to hydrodehalogenation.
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Property Value

IUPAC Name 2-(3-Chloro-5-fluorophenyl)ethyl acetate

Molecular Formula C₁₀H₁₀ClFO₂

Molecular Weight 216.64 g/mol

Predicted LogP ~2.58

Key Precursor
3-Chloro-5-fluorophenylacetic acid (CAS

202001-00-1)

Retrosynthetic Analysis
To design the most robust pathway, we employ a disconnection approach that traces the ester

functionality back to its alcohol precursor, and subsequently to the commercially available

carboxylic acid.

Figure 1: Retrosynthetic disconnection of the target molecule.

Target:
3-Chloro-5-fluorophenethyl acetate

Intermediate:
2-(3-Chloro-5-fluorophenyl)ethanol

FGI: Acetylation
(Ac2O / Pyridine)

Starting Material:
3-Chloro-5-fluorophenylacetic acid

(Commercially Available)

Reduction
(BH3·THF)

Click to download full resolution via product page

[1] Strategic Choice: We select 3-Chloro-5-fluorophenylacetic acid as the starting material.
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Why not the benzaldehyde? Converting the aldehyde to the phenethyl alcohol requires a

carbon homologation (e.g., Henry reaction or Wittig), adding steps and reducing overall yield.

Why not the aryl halide? Grignard formation on 1-bromo-3-chloro-5-fluorobenzene followed

by ethylene oxide ring opening is viable but requires strictly anhydrous conditions and

handling of toxic ethylene oxide gas.

Selected Route: Direct reduction of the phenylacetic acid is the most atom-economical and

operationally simple method.

Experimental Protocol
Step 1: Chemoselective Reduction
Objective: Convert 3-Chloro-5-fluorophenylacetic acid to 2-(3-chloro-5-fluorophenyl)ethanol.

Critical Mechanism: We utilize Borane-Tetrahydrofuran complex (BH₃[2]·THF). Unlike Lithium

Aluminum Hydride (LiAlH₄), Borane is electrophilic and reduces carboxylic acids faster than

esters or alkyl halides. This is crucial to prevent the reduction of the C-Cl bond (dechlorination),

which is a significant risk with LiAlH₄.

Reagents & Stoichiometry
Reagent Equiv. Role

3-Chloro-5-fluorophenylacetic

acid
1.0 Substrate

BH₃·THF (1.0 M in THF) 1.2 - 1.5 Reducing Agent

Methanol Excess Quenching Agent

THF (Anhydrous) Solvent Reaction Medium

Procedure
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip it with a magnetic stir bar,

nitrogen inlet, and a pressure-equalizing addition funnel.
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Dissolution: Charge the flask with 3-Chloro-5-fluorophenylacetic acid (1.0 eq) and anhydrous

THF (approx. 5 mL per mmol substrate). Cool the solution to 0 °C in an ice bath.

Addition: Transfer BH₃·THF (1.5 eq) to the addition funnel via cannula. Add dropwise to the

reaction mixture over 30 minutes. Caution: Hydrogen gas evolution will occur.

Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT)

and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The acid spot

should disappear.

Quench: Cool back to 0 °C. Carefully add Methanol dropwise until gas evolution ceases.

This destroys excess borane and breaks down the boronate ester intermediate.

Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc

and wash with 1M HCl (to remove borane salts), saturated NaHCO₃, and brine. Dry over

Na₂SO₄ and concentrate.

Result: Yields are typically 85–95%. The crude alcohol is usually pure enough for the next

step.

Step 2: Acetylation (Esterification)
Objective: Acetylate the alcohol to form the final ester.

Reagents & Stoichiometry
Reagent Equiv. Role

2-(3-Chloro-5-

fluorophenyl)ethanol
1.0 Substrate

Acetic Anhydride (Ac₂O) 1.5 Acylating Agent

Pyridine 2.0 Base/Catalyst

DMAP (4-

Dimethylaminopyridine)
0.05 Nucleophilic Catalyst

DCM (Dichloromethane) Solvent Solvent
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Procedure
Setup: In a clean RBF, dissolve the alcohol intermediate (from Step 1) in dry DCM (0.2 M

concentration).

Addition: Add Pyridine (2.0 eq) and catalytic DMAP (5 mol%).

Reaction: Cool to 0 °C. Add Acetic Anhydride (1.5 eq) dropwise.

Incubation: Allow to warm to RT and stir for 2–3 hours.

Workup: Quench with saturated NH₄Cl solution. Extract with DCM. Wash the organic layer

with 1M HCl (critical to remove pyridine), followed by saturated NaHCO₃ (to remove acetic

acid) and brine.

Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography

(Silica gel, 10-20% EtOAc in Hexanes).

Process Workflow Diagram
The following diagram illustrates the complete logic flow, including critical decision points and

safety checks.
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Figure 2: Experimental workflow for the synthesis of 3-Chloro-5-fluorophenethyl acetate.

Start: 3-Chloro-5-fluorophenylacetic acid

Step 1: Reduction
Reagent: BH3·THF
Temp: 0°C -> RT

QC Check: TLC/LCMS
(Confirm Acid Consumption)

Incomplete (Add more BH3)

Intermediate:
2-(3-Chloro-5-fluorophenyl)ethanol

Pass

Step 2: Acetylation
Reagents: Ac2O, Pyridine, DMAP

Workup: Acid Wash (Remove Pyridine)
Base Wash (Remove AcOH)

Final Product:
3-Chloro-5-fluorophenethyl acetate

Click to download full resolution via product page
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Quality Control & Characterization
To validate the synthesis, the following analytical signatures must be confirmed.

Expected NMR Data (¹H, 400 MHz, CDCl₃)
δ 7.0 - 6.8 ppm (m, 3H): Aromatic protons (splitting pattern characteristic of 1,3,5-

substitution).

δ 4.28 ppm (t, J = 7.0 Hz, 2H): -O-CH₂-CH₂-Ar (Deshielded by oxygen).

δ 2.90 ppm (t, J = 7.0 Hz, 2H): -O-CH₂-CH₂-Ar (Benzylic protons).

δ 2.05 ppm (s, 3H): Acetate methyl group (-O-CO-CH₃).

Mass Spectrometry (LC-MS)[4]
Ionization: ESI+ or APCI.

Molecular Ion: [M+H]⁺ is often weak for esters; look for [M+Na]⁺ = 239.04 or the tropylium-

like fragment ion [M-OAc]⁺ = 157.0 (3-chloro-5-fluorobenzyl cation).

Safety & Handling (E-E-A-T)
Borane Hazards: BH₃·THF is highly flammable and reacts violently with water. Always use a

dry syringe/cannula and inert atmosphere (N₂/Ar). Quench slowly at low temperature.

Halogenated Aromatics: While generally stable, avoid strong bases (e.g., t-BuLi) which could

induce benzyline formation or lithium-halogen exchange.

Pyridine: Toxic and malodorous. All acetylation workups involving pyridine must be

performed in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and
derivatives thereof - Google Patents [patents.google.com]

2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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